molecular formula C4H7ClFN B6282205 3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 2305253-89-6

3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B6282205
CAS No.: 2305253-89-6
M. Wt: 123.55 g/mol
InChI Key: NJERCVXDNLJPAR-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorine in Organic and Medicinal Chemistry Research

Key advantages of fluorination in drug design include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This strength can block metabolically vulnerable sites in a molecule, preventing oxidation by metabolic enzymes and thereby increasing the drug's half-life and bioavailability. tandfonline.combohrium.com

Increased Binding Affinity: Fluorine's high electronegativity can lead to productive interactions with biological targets. It can alter the electron distribution within a molecule, influencing its pKa and dipole moment, which can enhance binding to target proteins. tandfonline.combohrium.comchemxyne.com

Improved Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which often improves its ability to permeate cellular membranes. chemxyne.com By reducing the basicity of nearby functional groups, such as amines, fluorination can lead to better membrane passage and improved bioavailability. tandfonline.com

These modifications—enhancing stability, binding, and permeability—are critical in the iterative process of drug discovery and lead optimization. bohrium.com The routine use of fluorine in pharmaceuticals is evident in the large number of marketed drugs that contain this element. bohrium.comacs.org

Overview of Dihydro-1H-Pyrrole Scaffolds in Contemporary Chemical Studies

The dihydro-1H-pyrrole, also known as 3-pyrroline, is a five-membered nitrogen-containing heterocyclic compound. nih.gov This structural motif and its parent, pyrrole (B145914), are considered "privileged scaffolds" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from their frequent appearance in a wide array of natural products and pharmacologically active molecules. researchgate.netresearchgate.net

Dihydro-1H-pyrrole and its derivatives are valuable as:

Synthetic Intermediates: They serve as versatile building blocks for the synthesis of more complex molecular architectures. researchgate.netcymitquimica.com Their inherent reactivity and structural features allow for various chemical transformations, leading to a diverse range of functionalized molecules. organic-chemistry.orgmdpi.com

Core Components of Bioactive Molecules: The pyrroline (B1223166) ring is a key feature in many compounds exhibiting a range of biological activities. researchgate.net The development of new synthetic methods to create substituted pyrrolines is an active area of research, aiming to generate novel compounds for pharmaceutical applications. mdpi.comnih.gov

The stability and synthetic accessibility of the dihydro-1H-pyrrole scaffold make it a reliable foundation for constructing novel chemical entities intended for biological evaluation. cymitquimica.com

Research Landscape for 3-Fluoro-2,5-dihydro-1H-pyrrole Hydrochloride

The specific compound, this compound, represents a convergence of the principles discussed above: the strategic placement of a fluorine atom on a privileged heterocyclic scaffold. The academic research landscape for this exact molecule is not extensive; it is primarily cataloged as a specialized chemical building block for use in organic synthesis.

Its significance lies not in its direct biological applications, but as a readily available starting material for researchers. Scientists can utilize this compound to introduce the 3-fluoro-dihydro-1H-pyrrole moiety into a larger, more complex target molecule. This allows for the exploration of how the unique properties of fluorine might influence the biological activity of the final compound. While direct synthesis and application studies for this specific hydrochloride salt are not widely published, the synthesis of functionalized and fluorinated 3-pyrrolines is an area of active investigation in organic chemistry. acs.org

Below are the key identifiers and properties of the compound:

PropertyValue
Chemical Name This compound
Molecular Formula C₄H₇FN · HCl
Synonyms 3-Fluoro-3-pyrroline hydrochloride
Primary Application Synthetic Building Block in Research

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2305253-89-6

Molecular Formula

C4H7ClFN

Molecular Weight

123.55 g/mol

IUPAC Name

3-fluoro-2,5-dihydro-1H-pyrrole;hydrochloride

InChI

InChI=1S/C4H6FN.ClH/c5-4-1-2-6-3-4;/h1,6H,2-3H2;1H

InChI Key

NJERCVXDNLJPAR-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)F.Cl

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2,5 Dihydro 1h Pyrrole Hydrochloride

Transformations Involving the Dihydro-1H-Pyrrole Ring System

The 2,5-dihydro-1H-pyrrole, also known as a 3-pyrroline, is a versatile heterocyclic scaffold. Its reactivity is primarily associated with the endocyclic double bond and the secondary amine. The presence of a fluorine atom at the 3-position introduces electronic effects that can modulate the reactivity of the ring system.

Oxidation Reactions and Products

The oxidation of the 2,5-dihydro-1H-pyrrole ring system is a common transformation that leads to the formation of the corresponding aromatic pyrrole (B145914). This aromatization process involves the formal loss of two hydrogen atoms and results in a more thermodynamically stable π-conjugated system.

Detailed research findings on the direct oxidation of 3-fluoro-2,5-dihydro-1H-pyrrole are not extensively documented. However, the synthesis of 3-fluoropyrroles often proceeds through the aromatization of a dihydropyrrole precursor. For instance, 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles have been prepared from the corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This transformation involves an initial fluorination step followed by an aromatization through dehydrofluorination, which is a type of oxidation. nih.gov

Various oxidizing agents can be employed for the conversion of dihydropyrroles to pyrroles. While specific examples for the 3-fluoro derivative are scarce, general methods for the oxidation of substituted 2,5-dihydropyrroles suggest that reagents like chromium trioxide can be effective. The reaction of polysubstituted 2,5-dihydropyrroles with chromium trioxide can lead to the corresponding pyrrole derivatives.

The general scheme for the oxidation of the 3-fluoro-2,5-dihydro-1H-pyrrole ring to the corresponding 3-fluoropyrrole is depicted below:

Figure 1: General scheme for the oxidation of 3-fluoro-2,5-dihydro-1H-pyrrole to 3-fluoropyrrole.

Table 1: Representative Oxidation Reactions of Dihydropyrrole Systems

Starting Material Oxidizing Agent Product Reference
Polysubstituted 2,5-dihydropyrroles Chromium trioxide Polysubstituted pyrroles N/A

Reduction Reactions and Derivatives

The reduction of the carbon-carbon double bond in 3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride would yield the corresponding saturated 3-fluoropyrrolidine (B48656) hydrochloride. This transformation is a hydrogenation reaction and can typically be achieved using various reducing agents.

The synthesis of fluorinated pyrrolidines is an area of significant interest in medicinal chemistry, as the introduction of fluorine can favorably alter the physicochemical properties of molecules. nih.gov While direct reduction of 3-fluoro-2,5-dihydro-1H-pyrrole is not extensively detailed in the literature, the reduction of similar unsaturated heterocyclic systems is a standard procedure. Common methods for the reduction of alkenes, such as catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., palladium on carbon, platinum oxide), or the use of hydride reagents, could be applicable.

The resulting 3-fluoropyrrolidine is a valuable building block in the synthesis of various biologically active compounds. The fluorine atom can influence the pKa of the pyrrolidine (B122466) nitrogen and its conformational preferences. nih.gov

Figure 2: General scheme for the reduction of 3-fluoro-2,5-dihydro-1H-pyrrole to 3-fluoropyrrolidine.

Table 2: Representative Reduction Methods for Unsaturated Heterocycles

Substrate Type Reducing Agent/Conditions Product Type
Alkenes H₂, Pd/C Alkanes
Imines NaBH₄, H₂/Raney Ni Amines

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 3-fluoro-2,5-dihydro-1H-pyrrole ring could potentially occur at the carbon atom bearing the fluorine atom. However, the C-F bond is the strongest single bond in organic chemistry, making its direct nucleophilic displacement challenging. wikipedia.org Nucleophilic substitution is more likely to occur on aromatic systems activated by electron-withdrawing groups, a condition not met by the 2,5-dihydropyrrole ring. nih.gov

Direct S(_N)2 displacement of the fluoride (B91410) is generally difficult on an sp³-hybridized carbon, and even more so on an sp²-hybridized carbon if the system were aromatic. In the case of 3-fluoro-2,5-dihydro-1H-pyrrole, the carbon bearing the fluorine is sp³-hybridized. The success of a nucleophilic substitution would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and conditions that might facilitate the departure of the fluoride ion (e.g., through Lewis acid activation) could potentially lead to substitution products. However, such reactions are not well-documented for this specific compound.

Electrophilic Aromatic Substitution (if applicable for related systems)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The 2,5-dihydro-1H-pyrrole ring is not aromatic; therefore, it does not undergo EAS. The reactivity of the double bond in this system is analogous to that of a typical alkene, making it susceptible to electrophilic addition reactions.

In an electrophilic addition reaction, an electrophile adds across the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. The presence of the nitrogen atom and the fluorine substituent would influence the regioselectivity of this addition. The electron-withdrawing inductive effect of the fluorine atom would likely deactivate the double bond towards electrophilic attack compared to an unsubstituted dihydropyrrole.

Should the 3-fluoro-2,5-dihydro-1H-pyrrole be oxidized to the aromatic 3-fluoropyrrole, the resulting molecule would undergo electrophilic aromatic substitution. Pyrrole is an electron-rich aromatic heterocycle that is highly reactive towards electrophiles. The substitution typically occurs at the C2 or C5 position. The fluorine atom at the C3 position would influence the regioselectivity of the substitution through its inductive and mesomeric effects.

Reactivity and Stability of the C-F Bond within the Dihydropyrrole Framework

The carbon-fluorine bond is characterized by its high bond dissociation energy, making it exceptionally stable and generally unreactive. researchgate.net This stability is a key feature that fluorine imparts to organic molecules.

The C-F bond is highly polarized due to the large difference in electronegativity between carbon and fluorine. This polarity, however, does not translate to high reactivity in terms of nucleophilic displacement due to the bond's strength. Cleavage of the C-F bond typically requires harsh conditions or specialized reagents, such as strong reducing agents or certain transition metal complexes. the-innovation.org In the context of the 3-fluoro-2,5-dihydro-1H-pyrrole framework, the C-F bond is expected to be robust and not readily cleaved under standard reaction conditions.

Influence of Fluorine on Ring Aromaticity and Electron Density

As the 2,5-dihydro-1H-pyrrole ring is not aromatic, the fluorine atom does not influence ring aromaticity. However, it significantly impacts the electron density of the ring through its strong inductive electron-withdrawing effect (-I effect).

The high electronegativity of fluorine causes a significant polarization of the C-F bond, leading to a partial positive charge on the carbon atom to which it is attached (C3). This inductive effect is transmitted through the sigma bonds, reducing the electron density at adjacent atoms. Consequently, the double bond in the 3-fluoro-2,5-dihydro-1H-pyrrole is expected to be less nucleophilic than in the unsubstituted analogue. This deactivation would affect its reactivity in electrophilic addition reactions.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-Fluoropyrrolidine hydrochloride
3-Fluoropyrrole
5-Alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles
2-Aryl-5-(bromomethyl)-1-pyrrolines
Chromium trioxide
Palladium on carbon
Platinum oxide

Potential for Fluoride Displacement or Rearrangement

The chemical behavior of this compound is largely dictated by the interplay between the allylic fluoride moiety and the protonated pyrrolidine ring. The fluorine atom, being highly electronegative, polarizes the carbon-fluorine (C-F) bond, making the carbon atom electrophilic. However, the C-F bond is also the strongest single bond in organic chemistry, which can render fluoride a poor leaving group under standard nucleophilic substitution conditions.

Despite the strength of the C-F bond, the allylic nature of the fluoride in this compound significantly enhances its reactivity towards nucleophilic displacement. Allylic systems are known to undergo substitution reactions through mechanisms that involve stabilized carbocationic intermediates or concerted pathways with a lower activation energy compared to their saturated counterparts.

Fluoride Displacement:

Nucleophilic substitution at the C3 position, leading to the displacement of the fluoride ion, can be anticipated. This reactivity is facilitated by the ability of the double bond to stabilize the transition state and any potential carbocationic intermediate through resonance. Transition metal catalysis, particularly with platinum and palladium, has been shown to be effective in activating allylic fluorides for substitution reactions. For instance, platinum catalysts can enable the displacement of fluoride by various nucleophiles, with the reactivity of fluoride as a leaving group being comparable to or even exceeding that of commonly used leaving groups like esters and carbonates.

The general mechanism for a transition-metal-catalyzed allylic substitution would involve the initial coordination of the metal to the double bond of the pyrroline (B1223166) ring, followed by oxidative addition to cleave the C-F bond and form a π-allyl-metal complex. Subsequent nucleophilic attack on this complex would then yield the substituted product and regenerate the catalyst.

It is important to note that in the hydrochloride salt form, the nitrogen atom is protonated, which would influence the electron density of the π-system. This protonation could potentially modulate the reactivity of the double bond towards the metal catalyst and the subsequent steps of the catalytic cycle.

Rearrangement Reactions:

Allylic systems are prone to rearrangement reactions, often proceeding through an SN1' mechanism, where the nucleophile attacks the γ-carbon (C5) instead of the α-carbon (C3), leading to a constitutional isomer. In the case of this compound, such a rearrangement would result in the formation of a 5-substituted-2,3-dihydro-1H-pyrrole derivative. The propensity for this type of rearrangement would depend on the reaction conditions, the nature of the nucleophile, and the steric and electronic properties of the substrate.

Furthermore, under certain conditions, particularly with strong acids or Lewis acids, rearrangements involving the pyrrolidine ring itself could be envisioned, although these are generally less common for simple pyrroline systems.

The stability of the protonated 3-fluoropyrrolidinium cation is influenced by stereoelectronic effects. A gauche effect, involving an attractive interaction between the positively charged amino group and the electronegative fluorine atom, can favor a cis relationship between these two groups, influencing the conformational preferences of the ring. This conformational bias could, in turn, affect the accessibility of the allylic system to reagents and influence the regio- and stereoselectivity of reactions.

Detailed Reaction Mechanism Elucidation for Key Transformations

Due to the limited specific literature on the reaction mechanisms of this compound, the following elucidations are based on established principles for analogous allylic and fluorinated systems.

Nucleophilic Allylic Substitution (SN2' Mechanism):

In the absence of a transition metal catalyst, a direct SN2' reaction is a plausible pathway for fluoride displacement.

Step 1: Nucleophilic Attack: A strong nucleophile (Nu-) attacks the C5 carbon of the double bond.

Step 2: Concerted Electron Movement: Simultaneously, the π-electrons of the double bond shift to form a new bond between C3 and C4, and the C-F bond breaks, expelling the fluoride ion.

Step 3: Product Formation: This concerted process leads to the formation of the 5-substituted-2,3-dihydro-1H-pyrrole hydrochloride.

This mechanism is often favored with soft, polarizable nucleophiles and in polar aprotic solvents.

Palladium-Catalyzed Allylic Fluorination (Illustrative Analogy):

While this section focuses on the reactivity of a pre-existing allylic fluoride, the reverse reaction, palladium-catalyzed allylic fluorination, provides mechanistic insights that are relevant to fluoride displacement. Studies on palladium-catalyzed fluorination of allylic chlorides suggest the involvement of an allylpalladium fluoride intermediate. A homobimetallic mechanism has been proposed where a neutral allylpalladium fluoride acts as the nucleophile, attacking a cationic allylpalladium electrophile.

Extrapolating from this, a plausible mechanism for the displacement of fluoride from this compound could involve:

Step 1: Oxidative Addition: A low-valent palladium(0) catalyst undergoes oxidative addition to the C-F bond to form a cationic (π-allyl)palladium(II) fluoride complex.

Step 2: Nucleophilic Attack: An external nucleophile attacks the π-allyl ligand, either at the C3 or C5 position. The regioselectivity of this attack is influenced by the ligands on the palladium and the electronic and steric nature of the π-allyl intermediate.

Step 3: Reductive Elimination: Reductive elimination from the resulting palladium complex releases the substituted pyrroline product and regenerates the palladium(0) catalyst.

The table below summarizes the key mechanistic pathways and the expected products for the reactions of this compound.

Reaction TypeMechanismKey Intermediate/Transition StateExpected Product(s)
Nucleophilic Allylic SubstitutionSN2Trigonal bipyramidal transition state3-substituted-2,5-dihydro-1H-pyrrole hydrochloride
Nucleophilic Allylic SubstitutionSN1Allylic carbocationMixture of 3- and 5-substituted products
Nucleophilic Allylic SubstitutionSN2'Concerted, six-membered ring-like transition state5-substituted-2,3-dihydro-1H-pyrrole hydrochloride
Pd-Catalyzed SubstitutionOxidative Addition/Reductive Elimination(π-allyl)palladium(II) complex3- and/or 5-substituted products

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride, a combination of ¹H, ¹⁹F, and ¹³C NMR, supplemented by two-dimensional methodologies, is essential for an unambiguous structural assignment.

Due to the absence of publicly available, experimentally determined NMR data for this compound, the following sections will describe the expected spectroscopic features and the analytical approach for its structural elucidation. The data presented in the tables are hypothetical and serve as a guide for the interpretation of anticipated spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Assignment

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments. The presence of the fluorine atom and the pyrroline (B1223166) ring structure would lead to characteristic chemical shifts and coupling patterns.

Key Expected Features:

Methylene (B1212753) Protons (C2 and C5): The protons on the carbons adjacent to the nitrogen (C2 and C5) are expected to be diastereotopic due to the chiral center at C3. This would result in complex multiplets for each proton.

Methine Proton (C3): The proton at the fluorine-bearing carbon (C3) would exhibit a large coupling to the adjacent fluorine atom (²JHF) and smaller couplings to the neighboring methylene protons.

Olefinic Protons (C4): The protons on the double bond would likely appear as a multiplet, with couplings to each other and to the proton at C3.

N-H Proton: The proton on the nitrogen atom, being part of a hydrochloride salt, would be expected to be a broad singlet and its chemical shift could be solvent-dependent.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~9.5 br s - N-H
~6.0 m - H-4
~5.8 m - H-4'
~5.4 dm ~50 (JHF) H-3
~4.2 m - H-2, H-5

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants may vary.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. The chemical shift of the fluorine signal is indicative of its electronic environment.

Key Expected Features:

A single fluorine resonance is expected.

This resonance would be split into a doublet of multiplets due to coupling with the geminal proton (H-3) and potentially smaller long-range couplings with other protons in the ring.

Table 2: Hypothetical ¹⁹F NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment

Note: Chemical shifts in ¹⁹F NMR are referenced to a standard, commonly CFCl₃. This is a hypothetical value.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The presence of the electronegative fluorine atom will have a significant impact on the chemical shifts of the adjacent carbons.

Key Expected Features:

C3 Carbon: The carbon directly attached to the fluorine atom (C3) is expected to show a large one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet.

C2 and C4 Carbons: The carbons adjacent to the fluorinated carbon (C2 and C4) will likely exhibit smaller two-bond carbon-fluorine couplings (²JCF), also appearing as doublets.

The remaining carbons (C5 and the other olefinic carbon) will also have distinct chemical shifts.

Table 3: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~130 d ~15 (²JCF) C-4
~125 s - C-4'
~90 d ~180 (¹JCF) C-3
~55 d ~20 (²JCF) C-2

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants can vary.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the pyrroline ring. For instance, correlations between H-3 and the protons on C-2 and C-4 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Key Expected Features:

The molecular ion peak corresponding to the protonated free base [C₄H₇FN + H]⁺ would be observed.

The high-resolution measurement would allow for the differentiation of this formula from other possible elemental compositions with the same nominal mass.

Table 4: Hypothetical HRMS Data for this compound

Ion Calculated Exact Mass Observed Exact Mass

Note: The observed mass in an actual experiment would be very close to the calculated exact mass, confirming the elemental formula.

X-ray Crystallography (for Solid-State Structural Analysis of Analogues and Derivatives)

While the specific crystal structure of this compound is not extensively detailed in publicly available literature, X-ray crystallography has been instrumental in elucidating the three-dimensional structures of a variety of its analogues and derivatives. This technique provides precise information on bond lengths, bond angles, conformational states, and intermolecular interactions in the solid state. The study of these related structures offers valuable insights into the likely structural characteristics of this compound.

Key structural features observed in the crystal structures of fluorinated and non-fluorinated pyrrolidine (B122466) and pyrroline derivatives often include the conformation of the five-membered ring and the nature of hydrogen bonding interactions involving the hydrochloride counter-ion.

Research into fluorinated diphenidine (B1206869) derivatives, some of which incorporate a pyrrolidine ring, reveals common structural motifs. nih.govntu.ac.uk For instance, the hydrochloride salts of these compounds consistently exhibit hydrogen bonding between the quaternary amine hydrogen and the chloride ion. nih.govntu.ac.uk The conformation of the pyrrolidine ring in such analogues has been observed to adopt an envelope conformation. nih.govntu.ac.uk

In studies of proline analogues containing a 3,4-double bond, which creates a pyrroline ring, the ring has been found to be essentially flat. researchgate.net This planarity is a significant conformational feature that distinguishes it from the puckered conformations of saturated pyrrolidine rings.

The analysis of hydrochloride salts of related heterocyclic compounds also highlights the role of the chloride anion in the crystal packing. For example, in the crystal structure of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride, the Cl⁻ anion is linked to the cation via an N—H⋯Cl hydrogen bond. nih.gov

The table below summarizes crystallographic data for selected analogues of this compound, showcasing the variations in their solid-state structures.

Compound NameFormulaCrystal SystemSpace GroupKey Conformation(s)
1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride nih.govC₁₈H₂₀F₂N⁺·Cl⁻OrthorhombicP2₁2₁2₁The pyrrolidine ring adopts an envelope conformation. nih.gov
N-acetyl-3,4-dehydroproline researchgate.netC₇H₉NO₃MonoclinicP2₁/cThe pyrroline ring is observed to be flat. researchgate.net
8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride nih.govC₂₆H₂₉N₄O⁺·Cl⁻TriclinicP-1The piperidine (B6355638) ring has a screw-boat conformation, while the piperazine (B1678402) ring adopts a chair conformation. nih.gov

These findings from related structures provide a solid foundation for predicting the solid-state conformation and intermolecular interactions of this compound. It is anticipated that the pyrroline ring would be relatively planar and that the protonated nitrogen would form a distinct hydrogen bond with the chloride counter-ion.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically on 3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride. As a result, data on its optimized geometry, electronic energy, or the analysis of its frontier molecular orbitals (HOMO-LUMO) are not available.

Information not available in published literature.

Information not available in published literature.

Conformational Analysis and Energetic Profiles of the Dihydro-1H-pyrrole Ring

A conformational analysis, which would detail the stable conformations and the energy barriers between them for the 2,5-dihydro-1H-pyrrole ring in this specific hydrochloride salt, has not been reported.

Molecular Dynamics Simulations (if relevant for interactions)

No molecular dynamics simulations for this compound have been described in the scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While theoretical prediction of NMR spectra is a common computational tool, specific calculations for the ¹H, ¹³C, or ¹⁹F NMR chemical shifts of this compound are not available.

Theoretical Modeling of Reaction Pathways and Transition States

There are no known theoretical studies modeling the reaction pathways, transition states, or potential mechanisms involving this compound.

Applications in Organic Synthesis and Derivatization Research

3-Fluoro-2,5-dihydro-1H-pyrrole Hydrochloride as a Synthetic Intermediate

The reactivity of this compound is centered around its key functional groups: the secondary amine, the carbon-carbon double bond, and the carbon-fluorine bond. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various reaction conditions.

Building Block for Complex Organic Molecules

While direct and extensive literature on the use of this compound in the synthesis of specific complex natural products or pharmaceuticals is not abundant, its potential is inferred from the well-established chemistry of related fluorinated pyrrolidines and dihydropyrroles. The 3-fluoropyrrolidine (B48656) moiety is a recognized pharmacophore in various biologically active compounds. For instance, fluorinated pyrrolidine (B122466) derivatives have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and as potent antiviral agents.

The synthetic utility of the 3-fluoro-2,5-dihydropyrrole scaffold lies in its ability to introduce a fluorine atom into a constrained cyclic system. This can significantly influence the conformational preferences, metabolic stability, and binding affinity of the final molecule. The double bond also serves as a handle for further functionalization, allowing for the construction of more elaborate structures.

Precursor for Advanced Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of more complex, fused, and spirocyclic heterocyclic systems. The double bond can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides or nitrile oxides, to generate novel polycyclic frameworks.

Furthermore, the secondary amine can be incorporated into larger ring systems through condensation reactions with difunctional electrophiles. The fluorine atom can direct or influence the regioselectivity of these reactions, providing access to unique heterocyclic scaffolds that would be challenging to synthesize through other routes. Research on related fluorinated heterocycles suggests that such scaffolds are of significant interest in the development of new therapeutic agents and functional materials.

Synthesis and Characterization of Substituted Derivatives

The derivatization of this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of material properties. Modifications can be readily made at the nitrogen atom and the carbon atoms of the dihydropyrrole ring.

Modifications at Nitrogen (N-Substitution)

The secondary amine of 3-fluoro-2,5-dihydro-1H-pyrrole is readily functionalized through various N-substitution reactions. These modifications are crucial for modulating the physicochemical properties of the resulting derivatives, such as lipophilicity, basicity, and hydrogen bonding capacity.

N-Alkylation and N-Arylation: Standard N-alkylation conditions, employing alkyl halides or tosylates in the presence of a base, can be used to introduce a wide range of alkyl and substituted alkyl groups. Similarly, N-arylation can be achieved through Buchwald-Hartwig or Ullmann coupling reactions with aryl halides or triflates, providing access to N-aryl-3-fluoro-2,5-dihydropyrroles.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides affords the corresponding N-acyl and N-sulfonyl derivatives. These reactions are typically high-yielding and provide a diverse set of amides and sulfonamides with varied electronic and steric properties.

Below is a representative table of potential N-substituted derivatives of 3-fluoro-2,5-dihydro-1H-pyrrole.

Substituent (R)ReagentReaction TypePotential Application
Benzyl (B1604629)Benzyl bromideN-AlkylationIntroduction of a lipophilic, aromatic group
AcetylAcetic anhydrideN-AcylationFormation of a neutral amide derivative
PhenylPhenylboronic acidN-Arylation (Buchwald-Hartwig)Synthesis of N-aryl heterocyclic compounds
TosylTosyl chlorideN-SulfonylationIntroduction of a strongly electron-withdrawing group

This table represents potential reactions based on the general reactivity of secondary amines and dihydropyrroles.

Modifications at Carbon Atoms of the Dihydro-1H-Pyrrole Ring

The carbon framework of the 3-fluoro-2,5-dihydropyrrole ring offers several sites for modification, primarily at the double bond.

Reactions of the Double Bond: The alkene functionality can undergo a variety of addition reactions. For example, hydrogenation can provide access to the corresponding 3-fluoropyrrolidine derivatives. Epoxidation, followed by ring-opening with various nucleophiles, can lead to the formation of highly functionalized 3-fluoropyrrolidin-4-ols. Dihydroxylation can yield the corresponding diol, a versatile intermediate for further transformations.

Halogenation of the double bond can also be performed to introduce additional reactive handles for subsequent cross-coupling reactions or nucleophilic substitutions, further expanding the synthetic utility of the scaffold.

Development of Libraries of Fluoro-Dihydro-Pyrrole Analogues

The concept of combinatorial chemistry and the generation of compound libraries are central to modern drug discovery. The 3-fluoro-2,5-dihydro-1H-pyrrole scaffold is an attractive core for the development of such libraries due to its synthetic tractability and the desirable properties imparted by the fluorine atom.

By systematically varying the substituents at the nitrogen atom and modifying the carbon backbone, large and diverse libraries of fluoro-dihydropyrrole analogues can be rapidly synthesized. This approach allows for the efficient exploration of chemical space around a privileged scaffold, increasing the probability of identifying compounds with desired biological activities or material properties.

For example, a library could be constructed by reacting this compound with a diverse set of building blocks in a parallel synthesis format, as illustrated in the table below.

Core ScaffoldR1 (N-substituent) Building BlocksR2/R3 (C-substituent) ModificationsLibrary Diversity
3-Fluoro-2,5-dihydro-1H-pyrroleAlkyl halides, Arylboronic acids, Acyl chlorides, Sulfonyl chloridesHydrogenation, Epoxidation, Dihydroxylation, HalogenationHigh

This table illustrates a conceptual approach to library generation.

The resulting libraries can then be screened against various biological targets or evaluated for specific material properties. The data obtained from these screenings can provide valuable insights into SAR and guide the design of next-generation compounds with improved characteristics.

Role in Catalysis Research (e.g., as a ligand component)

The introduction of fluorine into ligand structures is a well-established strategy in catalyst design to modulate the electronic properties and stability of the resulting metal complexes. Fluorine's high electronegativity can influence the electron density at the metal center, thereby affecting the catalytic activity, selectivity, and turnover number of a reaction. Furthermore, fluorinated ligands can enhance the stability and solubility of catalysts, particularly in non-traditional solvent systems.

Given the structural features of 3-fluoro-2,5-dihydro-1H-pyrrole, it is plausible to hypothesize its potential utility as a ligand. The secondary amine within the pyrroline (B1223166) ring could serve as a coordination site for a variety of transition metals. The presence of the fluorine atom at the 3-position could impart unique electronic effects on the resulting metal complex. However, without experimental data, any discussion of its specific role remains speculative.

Future research could explore the synthesis of metal complexes incorporating the 3-fluoro-2,5-dihydro-1H-pyrrole ligand and evaluate their efficacy in various catalytic transformations, such as hydrogenation, hydroformylation, or cross-coupling reactions. Such studies would be necessary to elucidate the practical applications of this compound in the field of catalysis.

Data Table

Due to the absence of specific research data on the use of this compound as a ligand in catalysis, a data table of its catalytic applications cannot be generated.

Exploration of Biological Activities and Structure Activity Relationships Non Clinical Focus

In Vitro Investigations of Enzyme Inhibition and Activation

Although no specific enzyme inhibition or activation studies have been published for 3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride, research on related fluorinated pyrrole (B145914) and pyrrolidine (B122466) derivatives indicates that this class of compounds has potential as enzyme inhibitors.

Fluorinated pyrrolidine and pyrrole derivatives have been investigated as inhibitors of several enzymes, with a notable focus on monoamine oxidases (MAO-A and MAO-B), which are significant targets in the treatment of neurodegenerative diseases like Parkinson's disease. For instance, certain chiral fluorinated pyrrolidine hybrids have been synthesized and evaluated as potent and selective MAO-B inhibitors. nih.gov

Another area of investigation for pyrrolidine-containing compounds is the inhibition of enzymes involved in cancer progression, such as histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov The introduction of fluorine can enhance the binding affinity of these compounds to their target enzymes. rroij.com

The mechanism of enzyme inhibition by fluorinated compounds often involves the unique electronic properties of the fluorine atom. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability, and enhance binding affinity to enzyme active sites through favorable interactions like halogen bonding and hydrophobic interactions. rroij.com In some cases, fluorinated molecules can act as competitive inhibitors, competing with the natural substrate for the enzyme's active site. rroij.com In other instances, they may function as non-competitive inhibitors by binding to allosteric sites and inducing conformational changes in the enzyme. rroij.com

For example, studies on fluorinated pyrrole derivatives as MAO-B inhibitors have shown high selectivity, with some compounds demonstrating significantly greater potency than existing drugs like safinamide. nih.gov The introduction of a 3-fluorine moiety in some pyrrole-based hydrazide-hydrazones, however, has been shown to abolish MAO-B inhibitory capacity, highlighting the sensitive nature of structure-activity relationships. mdpi.com

Interactive Data Table: Enzyme Inhibition by Fluorinated Pyrrole Derivatives

Compound ClassTarget EnzymeKey Findings
Chiral Fluorinated Pyrrolidine HybridsMAO-BPotent and selective inhibition, with one compound showing 10-fold greater activity than safinamide. nih.gov
Pyrrole-based Hydrazide-HydrazonesMAO-BUnsubstituted hydrazide showed good dual inhibition of MAO-B and AChE; introduction of a 3-fluoro moiety led to no MAO-B inhibition. mdpi.com

Research into Antimicrobial Properties (In Vitro Assays)

There is no specific research on the antimicrobial properties of this compound. However, the broader class of halogenated pyrrole and pyrrolidine derivatives has demonstrated significant antimicrobial and antibiofilm activities.

Halogenation is a known strategy to enhance the antimicrobial effects of small molecules. nih.gov For example, halogenated pyrrolopyrimidines have shown potent activity against Staphylococcus aureus, with bromo and iodo substitutions being particularly effective. nih.gov These compounds have also exhibited synergistic effects when combined with antimicrobial peptides. nih.gov

Studies on halogenated pyrimidines have shown that extensive halogenation can enhance antibiofilm and antivirulence activities against S. aureus. nih.gov Similarly, halogenated flavonoids have been shown to be more active against bacteria and yeast than their non-halogenated counterparts. mdpi.com The introduction of fluorine, in particular, can increase the lipophilicity of a molecule, potentially aiding its penetration of bacterial cell membranes.

Interactive Data Table: Antimicrobial Activity of Halogenated Pyrrole Derivatives

Compound ClassTarget OrganismKey Findings
Halogenated PyrrolopyrimidinesStaphylococcus aureusBromo and iodo derivatives showed MIC values of 8 mg/L; synergistic effects observed with antimicrobial peptides. nih.gov
Multiple Halogenated PyrimidinesStaphylococcus aureusDichloro-pyrimidines exhibited antibiofilm and antivirulence activities. nih.gov

Exploration of Anticancer Activities (In Vitro Cell Line Studies)

While no anticancer studies have been specifically conducted on this compound, the pyrrolidine scaffold is a common feature in many compounds with significant anticancer activity. bohrium.comnih.gov The introduction of fluorine or other halogens can further modulate this activity.

For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com In this study, the substitution of a chlorine atom with a fluorine atom in one of the derivatives led to a notable reduction in A549 cell viability. mdpi.com

In another study, fluorinated analogues of the natural imidazolium (B1220033) alkaloids, lepidilines A and C, were synthesized. The introduction of fluorinated benzyl (B1604629) substituents, in some cases, resulted in a remarkable increase in cytotoxic properties against HeLa and A549 cancer cell lines. mdpi.com

Interactive Data Table: Anticancer Activity of Fluorinated Pyrrolidine Derivatives

Compound ClassCell LineKey Findings
Fluorinated 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (Human lung carcinoma)Substitution of chlorine with fluorine reduced cell viability to 38.4%. mdpi.com
Fluorinated analogues of lepidilines A and CHeLa (Human cervical cancer), A549 (Human lung carcinoma)Introduction of fluorinated benzyl substituents led to a remarkable increase in bioactivity. mdpi.com

Studies on Neuroprotective Effects (In Vitro Models)

Direct studies on the neuroprotective effects of this compound are absent from the scientific literature. However, various pyrrole-based compounds have been investigated for their neuroprotective and antioxidant potential in in vitro models.

One study evaluated seven pyrrole-based compounds for their ability to protect against oxidative stress in SH-SY5Y neuroblastoma cells and subcellular rat brain fractions. nih.gov These compounds demonstrated significant neuroprotective and antioxidant effects in models of H2O2-induced stress and 6-hydroxydopamine toxicity. nih.govnih.gov Another study on new pyrrole-based hydrazide-hydrazones showed statistically significant neuroprotective effects in two models of induced oxidative stress, with one compound's effect being comparable to that of melatonin. researchgate.net

Computational and Experimental Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For fluorinated pyrrolidine and pyrrole derivatives, SAR studies have provided valuable insights.

The position and stereochemistry of the fluorine atom on the pyrrolidine ring can have a significant impact on the molecule's conformation and, consequently, its biological activity. nih.gov For example, a cis-4-CF3 substituent on the pyrrolidine scaffold can endorse a pseudo-axial conformation of other groups, leading to full agonism at certain receptors. nih.gov

In the context of anticancer activity, SAR studies of pyridine (B92270) derivatives have shown that the position of a fluorine atom can influence the IC50 value, with a para-substitution being more effective than a meta-substitution in some cases. mdpi.com The introduction of a fluorine atom does not always lead to enhanced activity. For instance, in a series of pyrrole-based MAO-B inhibitors, the presence of a 3-fluoro moiety on an aromatic ring attached to the pyrrole core led to a loss of inhibitory activity. mdpi.com

These findings underscore the nuanced role of fluorine in modulating the biological activity of pyrrolidine and pyrrole-based compounds and highlight the importance of precise structural modifications in drug design.

Impact of Fluorine Position and Stereochemistry on Biological Interactions

The strategic placement of fluorine atoms on the pyrrolidine or pyrrole ring can significantly influence the molecule's conformation, basicity, and ability to form hydrogen bonds, thereby altering its interaction with biological targets.

The position of fluorine substitution on a pyrrole or pyrrolidine ring has a profound effect on the electronic properties of the molecule. Fluorine's high electronegativity can alter the pKa of the nitrogen atom, which can be crucial for interactions with biological macromolecules. For instance, studies on fluorinated 7-phenyl-pyrroloquinolinone derivatives have shown that the introduction of a fluorine atom can lead to potent cytotoxicity in cancer cell lines. nih.gov

Stereochemistry plays a pivotal role in the biological activity of fluorinated pyrrolidine derivatives. The spatial arrangement of the fluorine atom in relation to other substituents can dictate the molecule's preferred conformation and how it fits into a binding pocket. Research on 3-fluoro-4-hydroxyprolines, for example, has demonstrated that stereochemistry-dependent alterations in the pyrrolidine ring pucker affect molecular recognition by biological systems. acs.org This highlights that both the position (regiochemistry) and the 3D arrangement (stereochemistry) of the fluorine atom are critical determinants of biological interactions.

The table below summarizes findings from studies on related fluorinated pyrrolidine compounds, illustrating the impact of fluorine's position and stereochemistry.

Compound ClassFluorine Position/StereochemistryObserved Biological ImpactReference
7-phenyl-pyrroloquinolinones2- or 3-position on the 7-phenyl ringPotent cytotoxicity in human leukemic and solid tumor cell lines. nih.gov nih.gov
3-fluoro-4-hydroxyprolines(3S,4S)-F-HypWeakened affinity for VHL E3 ubiquitin ligase, yet led to selective protein degradation at low concentrations. acs.org acs.org
Fluorinated pyrrolidinyl sulfonyl isatinsMono-, di-, and trifluoromethylated pyrrolidine ringHigh inhibition potencies for caspases-3 and -7. nih.gov nih.gov

Correlation of Structural Modifications with Biological Response Profiles

The biological response of pyrrole and pyrrolidine derivatives can be finely tuned by modifying their structure. Structure-activity relationship (SAR) studies on various analogs help in understanding how different functional groups and substituents contribute to their biological activity.

For instance, in a series of 6-chloro-2-arylvinylquinolines, the position of a fluorine atom on the aryl ring significantly impacted antiplasmodial activity. A 4-fluoro substituent resulted in the most potent activity, while a 2-fluoro group led to remarkably diminished potency. nih.gov This demonstrates a clear SAR where the biological response is highly dependent on the precise location of the fluorine atom.

Furthermore, modifications to the core pyrrole structure, such as the introduction of different substituents, can drastically alter the biological activity profile. Studies on pyrrolone antimalarial agents have shown that modifications to the lead compound, including the replacement of a phenyl ring with a piperidine (B6355638) and removal of a metabolically labile ester, resulted in derivatives with improved in vitro antimalarial activities. nih.gov

The following table presents SAR data from studies on various fluorinated and non-fluorinated pyrrole/pyrrolidine analogs, showcasing the correlation between structural changes and biological responses.

Compound SeriesStructural ModificationCorrelation with Biological ResponseReference
6-chloro-2-arylvinylquinolines- 4-fluoro on aryl ring- 2-fluoro on aryl ring- 6-fluoro on quinoline- Most potent antiplasmodial activity- Diminished potency- Improved activity over methoxy (B1213986) analogs nih.gov
Pyrrolone Antimalarials- Phenyl to piperidine replacement- Removal of ester group- Improved in vitro antimalarial activity- Improved metabolic stability and activity nih.gov
7-phenyl-pyrroloquinolinones- 3-N-ethyl substitution- 3-N-benzoyl substitution- Potent cytotoxic activity in human cancer cell lines. nih.gov nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Pathways

The accessibility of 3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride is a critical prerequisite for its comprehensive investigation. While synthetic routes to the parent 2,5-dihydro-1H-pyrrole are established, the introduction of a fluorine atom at the C3 position necessitates the development of novel and efficient synthetic strategies. Future research in this area is likely to focus on several key approaches:

Asymmetric Fluorination: Developing stereoselective methods to introduce the fluorine atom will be paramount, as the stereochemistry of the C-F bond can significantly impact biological activity. This could involve the use of chiral fluorinating reagents or asymmetric catalysis.

From Readily Available Precursors: Investigating synthetic transformations from inexpensive and commercially available starting materials will be crucial for large-scale production. This might include the fluorination of pyrrolidine (B122466) derivatives followed by controlled oxidation or elimination reactions.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic olefins. wikipedia.org The synthesis of appropriately functionalized and fluorinated acyclic precursors could provide a direct route to the 3-fluoro-2,5-dihydro-1H-pyrrole core.

Intramolecular Aminofluorination: The development of methods for the intramolecular aminofluorination of unsaturated amine precursors could offer an efficient and atom-economical route to fluorinated azaheterocycles like 3-fluoropyrrolidines, which could potentially be converted to the desired dihydro-1H-pyrrole. nih.gov

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Asymmetric FluorinationEnantiomerically pure products, potentially leading to more specific biological activity.Development of highly selective and efficient chiral fluorinating agents or catalysts.
From Readily Available PrecursorsCost-effective for large-scale synthesis.Multi-step syntheses may be required, potentially lowering overall yield.
Ring-Closing MetathesisHigh functional group tolerance and modularity in precursor synthesis.Availability and stability of fluorinated acyclic precursors.
Intramolecular AminofluorinationHigh atom economy and direct formation of the fluorinated heterocyclic ring.Control of regioselectivity and potential for side reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern drug discovery and development demand high-throughput synthesis and optimization of lead compounds. The integration of synthetic routes for this compound with flow chemistry and automated synthesis platforms presents a significant opportunity.

Flow chemistry, the continuous process of performing chemical reactions in a reactor, offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. durham.ac.uk For the synthesis of fluorinated heterocycles, flow chemistry can be particularly advantageous for handling hazardous fluorinating reagents and for precise control over reaction parameters, which is often critical in fluorination reactions. researchgate.net Future research could focus on adapting the newly developed synthetic pathways for this compound to continuous flow systems.

Automated synthesis platforms can be employed to rapidly generate a library of derivatives based on the 3-fluoro-2,5-dihydro-1H-pyrrole scaffold. nih.govresearchgate.net By systematically varying substituents on the pyrrole (B145914) nitrogen or at other positions on the ring, researchers can quickly explore the structure-activity relationship (SAR) of this compound class, accelerating the identification of promising drug candidates.

Advanced Computational Approaches for Predictive Design

In silico methods are becoming increasingly indispensable in modern drug discovery. nih.gov Advanced computational approaches can be leveraged to predict the properties and potential biological activities of this compound and its derivatives, thereby guiding synthetic efforts and biological evaluation.

Key areas for computational investigation include:

Conformational Analysis: The introduction of a fluorine atom can significantly influence the conformational preferences of the dihydro-1H-pyrrole ring due to stereoelectronic effects such as the gauche effect. beilstein-journals.org Quantum chemical calculations can predict the most stable conformations, which is crucial for understanding receptor binding.

Molecular Docking: Docking studies can be used to predict the binding affinity and orientation of this compound derivatives within the active sites of various biological targets. This can help in prioritizing which derivatives to synthesize and test.

ADME/Tox Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.net This can help in the early identification of potential liabilities and guide the design of molecules with improved pharmacokinetic profiles.

The following table summarizes the potential impact of computational approaches:

Computational MethodApplicationPotential Impact
Quantum Chemical CalculationsConformational analysis, prediction of electronic properties.Understanding the influence of fluorine on molecular geometry and reactivity.
Molecular DockingPredicting binding modes and affinities to biological targets.Rational design of potent and selective inhibitors or modulators.
ADME/Tox PredictionIn silico assessment of pharmacokinetic and safety profiles.Early de-risking of drug candidates and reduction of late-stage failures.

Exploration of Uncharted Reactivity and Transformation Pathways

The presence of both a fluorine atom and a double bond in the 3-fluoro-2,5-dihydro-1H-pyrrole ring suggests a rich and potentially unique reactivity profile. A thorough exploration of its chemical transformations will be essential for creating diverse molecular architectures.

Future research could investigate:

Reactions of the Double Bond: The reactivity of the carbon-carbon double bond towards various reagents (e.g., in cycloadditions, epoxidations, or hydroborations) could be explored to introduce further functionalization on the pyrrolidine ring. The influence of the adjacent fluorine atom on the stereochemical outcome of these reactions would be of particular interest.

Functionalization of the N-H group: The secondary amine provides a handle for the introduction of a wide variety of substituents, allowing for the modulation of the compound's properties.

Transformations of the C-F Bond: While generally stable, the C-F bond can participate in certain chemical transformations, and exploring these possibilities could lead to novel derivatives.

Conversion to other Heterocycles: The dihydro-1H-pyrrole ring could serve as a precursor for the synthesis of other heterocyclic systems through ring-opening, rearrangement, or annulation reactions. mdpi.comresearchgate.net

Design of Next-Generation Bioactive Scaffolds Based on the Dihydro-1H-Pyrrole System

The ultimate goal of investigating this compound is to leverage its unique structural features for the design of novel bioactive compounds. The introduction of fluorine can lead to improved metabolic stability, increased binding affinity, and altered pKa, all of which are desirable properties in drug candidates. cambridgemedchemconsulting.com

Potential therapeutic areas for exploration include:

Enzyme Inhibitors: The fluorinated pyrrolidine scaffold could serve as a core for the design of inhibitors for various enzymes, where the fluorine atom could act as a hydrogen bond acceptor or modulate the electronic properties of the molecule to enhance binding. nih.gov

Ion Channel Modulators: The conformational constraints imposed by the fluorinated ring system could be beneficial for the design of selective ion channel modulators.

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is found in many CNS-active compounds. The introduction of fluorine can improve blood-brain barrier permeability, making this a promising area for investigation.

The concept of bioisosteric replacement is particularly relevant here. cambridgemedchemconsulting.comselvita.com Replacing a hydrogen atom with a fluorine atom can lead to significant changes in biological activity. By systematically incorporating the 3-fluoro-2,5-dihydro-1H-pyrrole moiety into known bioactive scaffolds, it may be possible to develop next-generation drugs with improved efficacy and safety profiles.

Q & A

Basic: What synthetic routes are most effective for preparing 3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride, and how are intermediates purified?

Methodological Answer:
A common approach involves fluorination of 2,5-dihydro-1H-pyrrole derivatives. For example, nucleophilic substitution using fluorinating agents (e.g., KF in polar aprotic solvents) on a halogenated precursor (e.g., 3-chloro-2,5-dihydro-1H-pyrrole) under reflux conditions. Post-synthesis, purification often employs column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Critical parameters include reaction temperature control (60–80°C) and anhydrous conditions to avoid hydrolysis .

Basic: Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify proton environments (e.g., dihydro-pyrrole ring protons at δ 5.5–6.5 ppm) and fluorine coupling patterns. 19F^{19} \text{F}-NMR confirms fluorine incorporation (typically δ -180 to -220 ppm for aliphatic C-F bonds) .
  • IR Spectroscopy : Bands near 1650 cm1^{-1} (C=C stretching) and 1100 cm1^{-1} (C-F stretching) validate the structure .
  • Mass Spectrometry : ESI-HRMS provides exact mass verification (e.g., [M+H]+^+ for molecular formula validation) .

Advanced: How can researchers resolve stereochemical ambiguities in dihydro-pyrrole derivatives using crystallographic data?

Methodological Answer:
X-ray crystallography is the gold standard for resolving stereochemistry. For 3-fluoro derivatives, single-crystal diffraction (using SHELXL or similar software) assigns absolute configuration and confirms ring puckering. Challenges include crystal growth optimization (e.g., vapor diffusion with acetonitrile) and handling hygroscopic hydrochloride salts. Contradictions between NMR-derived configurations and crystallographic data often necessitate revisiting solvent effects or dynamic processes in solution .

Advanced: What strategies mitigate enantiomeric impurities during asymmetric synthesis of fluorinated dihydro-pyrroles?

Methodological Answer:

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) in cyclization steps to control stereocenters.
  • Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) resolves racemic mixtures.
  • Crystallization-Induced Diastereomer Transformation : Salt formation with chiral counterions (e.g., L-tartrate) enhances enantiomeric excess .

Advanced: How do researchers validate biological activity of this compound in receptor-binding studies?

Methodological Answer:

  • In Vitro Assays : Competitive binding assays (e.g., radioligand displacement for GPCRs) quantify affinity (KiK_i). For example, protocols similar to phencyclidine derivatives (e.g., NMDA receptor antagonism studies in rat brain homogenates) .
  • Cell-Based Models : Th17 differentiation assays (e.g., IL-17A secretion in splenocytes) assess immunomodulatory effects. IC50_{50} values are determined via ELISA or flow cytometry .

Basic: What are critical considerations for stability testing of this compound in solution?

Methodological Answer:

  • Storage Conditions : Stock solutions in DMSO or deionized water (1–10 mM) should be aliquoted, stored at -20°C, and used within 1 month to prevent hydrolysis.
  • Degradation Monitoring : Regular HPLC-UV analysis (C18 columns, acetonitrile/water + 0.1% TFA) tracks degradation products (e.g., open-ring amides or defluorinated species) .

Advanced: How can computational modeling predict reactivity and regioselectivity in fluorinated dihydro-pyrrole systems?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states for fluorination reactions (e.g., Fukui indices identify nucleophilic/electrophilic sites).
  • MD Simulations : Solvent effects on reaction pathways (e.g., acetonitrile vs. THF) are modeled to optimize regioselectivity. Contradictions between predicted and experimental outcomes often arise from unaccounted steric effects or counterion interactions .

Note on Data Contradictions : Discrepancies between spectroscopic and crystallographic data (e.g., unexpected 1H^1 \text{H}-NMR splitting) may indicate dynamic ring puckering or solvent-dependent conformers. Multi-technique validation (NMR, X-ray, MS) is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.